pEBOV-IN-1

Ebola virus Entry inhibitor Structure-activity relationship

pEBOV-IN-1 is the foundational adamantane carboxamide entry inhibitor validated in pEBOV assays with an EC50 of 0.38 μM. The phenyl substitution confers a 10-fold potency increase over unsubstituted parent. Extreme SAR steepness means only this precise entity ensures target GP engagement. Ideal reference compound for BSL2-compatible screening; stock varies—confirm availability before assay planning.

Molecular Formula C29H36N2O
Molecular Weight 428.6 g/mol
Cat. No. B1424936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepEBOV-IN-1
Molecular FormulaC29H36N2O
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)CC6=CC=CC=C6
InChIInChI=1S/C29H36N2O/c32-27(30-26-11-13-31(14-12-26)20-22-7-3-1-4-8-22)29-18-23-15-24(19-29)17-28(16-23,21-29)25-9-5-2-6-10-25/h1-10,23-24,26H,11-21H2,(H,30,32)
InChIKeyOLLXRRVKVDQNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pEBOV-IN-1: Adamantane Carboxamide Inhibitor of Pseudotyped Ebola Virus Entry for Antiviral Research


pEBOV-IN-1 (CAS 1252187-41-9) is a synthetic small molecule belonging to the adamantane carboxamide class, identified as a potent inhibitor of pseudotyped Ebola virus (pEBOV) cell entry [1]. Its chemical structure, N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide (C29H36N2O, MW 428.61), was optimized from a high-throughput screening hit to specifically target the Ebola virus glycoprotein (GP), interfering with viral entry into host cells [2]. This compound is intended exclusively for research use in virology and drug discovery [1].

Why pEBOV-IN-1 is Not Interchangeable with Other Ebola Virus Entry Inhibitors


Generic substitution among Ebola virus entry inhibitors is unreliable due to significant variations in potency, mechanism of action, and pharmacokinetic properties that can drastically affect experimental outcomes. Compounds within the same class, such as other adamantane carboxamides or alternative entry inhibitors, exhibit up to 10-fold or greater differences in EC50 values against pseudotyped Ebola virus (pEBOV) [1]. Furthermore, the molecular target can differ; pEBOV-IN-1 directly binds to the Ebola virus glycoprotein (GP), whereas other inhibitors may target host factors like Niemann-Pick C1 (NPC1) or function through different mechanisms [2]. These distinctions in potency and target engagement underscore the critical need for compound-specific validation and preclude simple interchangeability in research protocols [1].

Quantitative Differentiation of pEBOV-IN-1: Comparative Antiviral Potency, Selectivity, and Physicochemical Properties


Enhanced pEBOV Potency Over Parent Hit Compound

pEBOV-IN-1 (Compound 2) was identified as a derivative of the initial hit compound (Compound 1) and demonstrates a significant improvement in antiviral potency. Compound 1 exhibited an EC50 of approximately 3.9 μM in a pseudotyped Ebola virus (pEBOV) infectivity assay, while pEBOV-IN-1 achieved an EC50 of 0.38 μM, representing a roughly 10-fold increase in potency [1]. This enhancement was attributed to the addition of a phenyl group to the adamantane core of the parent molecule [2].

Ebola virus Entry inhibitor Structure-activity relationship

Superior Potency Against pEBOV Compared to Benzodiazepine Entry Inhibitor

In comparative analysis, pEBOV-IN-1 exhibits significantly greater potency than compound 7, a benzodiazepine derivative identified from a separate high-throughput screen for Ebola virus entry inhibitors. pEBOV-IN-1 demonstrates an EC50 of 0.38 μM against pseudotyped EBOV [1], whereas compound 7 has a reported 50% inhibitory concentration (IC50) of 10 μM against infectious EBOV in cell-based assays [2]. This represents a greater than 26-fold difference in potency.

Filovirus Antiviral screening Pseudotyped virus

SAR-Guided Optimization: pEBOV-IN-1's Advantage Over Core-Modified Analog

Structure-activity relationship (SAR) studies demonstrate the importance of the specific phenyl adamantane core in pEBOV-IN-1. The introduction of a second methyl group to the adamantane core (Core D-1, exemplified by compound 20) led to a ~4-fold decrease in pEBOV potency compared to the unsubstituted core of compound 5 [1]. Since pEBOV-IN-1 (Compound 2) shares the same unsubstituted 3-phenyladamantane core as compound 5, this data suggests pEBOV-IN-1 would also exhibit superior potency over a dimethyl-substituted analog by a similar margin.

Adamantane carboxamide Medicinal chemistry Structure-activity relationship

High Purity and Favorable Physicochemical Profile for In Vitro Studies

pEBOV-IN-1 is supplied with a purity of ≥95% as determined by HPLC , which is essential for reliable and reproducible biological assay results. In contrast, many research-grade analogs or custom-synthesized compounds may have lower or unspecified purity, introducing variability. Additionally, the compound has a calculated LogP of 5.7 and a topological polar surface area (tPSA) of 32.3 Ų , indicating good membrane permeability, a critical attribute for an entry inhibitor designed to access intracellular viral particles.

Drug discovery In vitro pharmacology Compound quality control

Distinct Mechanism of Action Compared to Host-Targeting NPC1 Inhibitors

pEBOV-IN-1 belongs to the adamantane carboxamide class and has been shown to directly target the Ebola virus glycoprotein (GP), as confirmed by X-ray cocrystallography of a lead compound in the series [1]. This is a distinct mechanism from another known inhibitor, EBOV-IN-1 (compound 3.47), which targets the host Niemann-Pick C1 (NPC1) protein to block viral entry [2]. EBOV-IN-1 is reported to inhibit pseudotyped EBOV infection with an IC50 of 13 nM, but its host-targeting mechanism differs fundamentally from the viral-targeting mechanism of pEBOV-IN-1 .

Ebola virus Viral entry Mechanism of action

Recommended Research and Industrial Application Scenarios for pEBOV-IN-1


Structure-Activity Relationship (SAR) Studies for Adamantane-Based Filovirus Inhibitors

pEBOV-IN-1 serves as a benchmark compound for SAR studies in the adamantane carboxamide series. Its well-defined structure and the 10-fold potency improvement over the parent Compound 1 provide a clear baseline for evaluating the impact of new chemical modifications on antiviral activity [1]. Researchers can use it as a reference control to calibrate the potency of novel analogs in pEBOV infectivity assays.

Mechanistic Dissection of Ebola Virus Glycoprotein-Mediated Cell Entry

pEBOV-IN-1 is an essential tool for specifically interrogating the role of the viral glycoprotein (GP) in host cell entry. Its confirmed direct binding to GP, as established for its chemical class, allows researchers to study the molecular events of viral attachment and fusion, independently of host-targeting pathways [1]. This application is critical for identifying and validating viral GP as a therapeutic target.

Standardization of Pseudotyped Ebola Virus (pEBOV) Neutralization Assays

Given its potent and reproducible EC50 value of 0.38 μM, pEBOV-IN-1 is an ideal positive control for standardizing and validating pEBOV neutralization assays across different laboratories and experiments [1]. Its use helps ensure assay consistency and data comparability, which is essential for high-throughput screening campaigns and comparative studies of candidate antiviral agents.

Comparative Antiviral Research Against Other Chemical Scaffolds

pEBOV-IN-1 can be employed as a representative of the adamantane carboxamide class in head-to-head studies against inhibitors with different mechanisms of action or chemical backbones, such as benzodiazepines or host-targeting NPC1 inhibitors [1]. This facilitates a comprehensive understanding of the advantages and limitations of various antiviral strategies in combating Ebola virus infection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for pEBOV-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.